2-Bromo-4-cyano-6-nitrophenylacetic acid
Description
Properties
IUPAC Name |
2-(2-bromo-4-cyano-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(4-11)2-8(12(15)16)6(7)3-9(13)14/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGYNTRUQWMWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-6-nitrophenylacetic acid typically involves multiple steps, starting with the nitration of a suitable precursor such as 2-bromo-4-cyanophenol
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with precise temperature and pressure controls to handle the exothermic nature of the nitration reaction. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyano-6-nitrophenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles such as sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Substituted phenylacetic acids or other derivatives.
Scientific Research Applications
2-Bromo-4-cyano-6-nitrophenylacetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyano-6-nitrophenylacetic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with analogues sharing the phenylacetic acid backbone but differing in substituent type and position. Key examples include:
(4-Bromo-2-fluoro-6-nitrophenyl)acetic Acid (CAS 1227270-93-0)
- Molecular Formula: C₈H₅BrFNO₄
- Substituents : Bromo (4-position), fluoro (2-position), nitro (6-position)
- Molecular Weight : 290.03 g/mol
- Key Differences: Electron-Withdrawing Effects: The cyano group in 2-Bromo-4-cyano-6-nitrophenylacetic acid is a stronger electron-withdrawing group than fluoro, leading to greater ring deactivation and increased acidity of the acetic acid moiety. Acidity (pKa): Estimated pKa for the target compound is ~2.1 (due to CN and NO₂), compared to ~2.8 for the fluoro analogue (fluoro is less electron-withdrawing than cyano) . Reactivity: Bromine in the target compound is more reactive in nucleophilic aromatic substitution (NAS) due to the stronger electron-deficient environment created by CN and NO₂. In contrast, the fluoro analogue may exhibit slower NAS due to fluorine’s smaller size and weaker leaving-group propensity in aromatic systems.
Hypothetical Analogues (e.g., 4-Bromo-2-chloro-6-nitrophenylacetic Acid)
- Substituent Impact: Replacing cyano with chloro (Cl) would reduce electron withdrawal, increasing pKa (~2.5) and decreasing NAS reactivity compared to the target compound.
Physical and Chemical Properties
Q & A
Q. What synthetic methodologies are commonly employed for preparing halogenated phenylacetic acid derivatives like 2-Bromo-4-cyano-6-nitrophenylacetic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. For example:
Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) or directed ortho-metalation (DoM) strategies for regioselectivity .
Cyanation : Utilize copper-mediated cyanation (e.g., CuCN) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanoboronic acids).
Intermediate Characterization : Confirm each step via HPLC (>97% purity, as per Kanto Reagents’ standards) and ¹H/¹³C NMR to verify substituent positions .
Q. Which analytical techniques are critical for verifying the purity and structural integrity of 2-Bromo-4-cyano-6-nitrophenylacetic acid?
- Methodological Answer :
- Purity Analysis :
- HPLC/GC : Quantify impurities using gradient elution (C18 column, acetonitrile/water mobile phase) .
- HPLC-MS : Detect trace byproducts (e.g., dehalogenated or oxidized derivatives) .
- Structural Confirmation :
- FT-IR : Identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹).
- NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro and bromo substituents) and confirm stereochemistry via NOESY .
Q. What storage conditions are recommended to preserve the stability of halogenated phenylacetic acids?
- Methodological Answer :
- Store at 0–6°C in amber vials to prevent photodegradation of nitro and bromo groups .
- Use desiccants to mitigate hydrolysis of the nitrile group, as moisture can lead to carboxylic acid formation .
Advanced Research Questions
Q. How can researchers optimize regioselective functionalization in poly-substituted phenylacetic acids to avoid undesired byproducts?
- Methodological Answer :
- Directing Groups : Temporarily install groups (e.g., boronic acids) to guide nitration/bromination. For example, meta-directing effects of nitro groups can be leveraged for subsequent cyanation .
- Protecting Carboxylic Acid : Use tert-butyl esters to prevent acid-catalyzed side reactions during nitration .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data for halogenated phenylacetic acids?
- Methodological Answer :
- Validation Protocols :
Cross-check experimental NMR with PubChem’s computed data (e.g., InChI key validation) .
Compare melting points with NIST standards (e.g., deviations >2°C indicate impurities or polymorphic forms) .
- Advanced Techniques :
- X-ray Crystallography : Resolve structural ambiguities (e.g., confirm nitro group orientation) .
- Dynamic NMR : Study rotational barriers of substituents to explain peak splitting anomalies .
Q. How can researchers address batch-to-batch variability in the synthesis of 2-Bromo-4-cyano-6-nitrophenylacetic acid?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline HPLC) to detect deviations in reaction progression .
- Statistical Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) .
- Quality Control : Adopt Kanto Reagents’ purity thresholds (>95% GC/HPLC) and validate with independent labs .
Key Considerations for Researchers
- Reproducibility : Document reaction conditions rigorously (e.g., solvent grades, cooling rates) to match literature protocols .
- Data Contradictions : Apply longitudinal analysis (e.g., repeated synthesis batches) to distinguish systematic errors from random variability .
- Safety : Handle nitration steps with explosion-proof equipment due to exothermic risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
